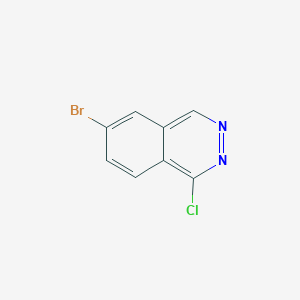

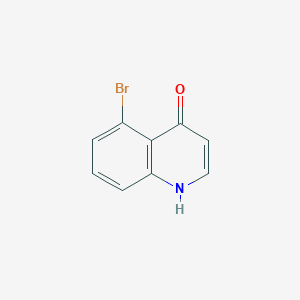

2-Bromo-1-(2-fluoro-3-methoxyphenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-Bromo-1-(2-fluoro-3-methoxyphenyl)ethanone is a brominated aromatic ketone with potential applications in various chemical syntheses. While the specific compound is not directly discussed in the provided papers, related brominated aromatic ketones have been synthesized and studied, indicating a general interest in such compounds for their utility in chemical reactions and potential biological activities.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the introduction of a bromine atom into an aromatic compound. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as a brominating reagent, resulting in a yield of 64.7% with a purity of 90.2% . Similarly, the synthesis of 2-bromo-1-(2,5-dimethoxyphenyl)ethanone was performed through a halogen-exchange reaction, which was found to be an effective method for introducing a bromine atom into the aromatic ring . These methods could potentially be adapted for the synthesis of 2-Bromo-1-(2-fluoro-3-methoxyphenyl)ethanone.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be complex, with the potential for various electronic and steric effects due to the presence of substituents on the aromatic ring. For example, the molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using both experimental and theoretical methods, revealing insights into the geometrical parameters and stability of the molecule . These studies are crucial for understanding the reactivity and potential applications of such compounds.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are influenced by the presence of bromine and other substituents on the aromatic ring. For instance, the crystal structures of related compounds show that molecules can be linked by hydrogen bonds and π–π stacking interactions, which can affect their physical properties and reactivity . Additionally, the presence of bromine atoms can significantly impact the compound's reactivity, as seen in the importance of Br⋯Br and Br⋯H/H⋯Br contacts in the molecular stack of a tribrominated compound .

科学的研究の応用

-

Scientific Field: Pharmaceutical Chemistry

- Application : Indole derivatives, which can be synthesized using similar compounds, have shown a wide range of biological activities .

- Methods of Application : The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution due to excessive π-electrons delocalization .

- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

-

Scientific Field: Organic Chemistry

- Application : Direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .

- Methods of Application : This involves palladium-catalyzed direct arylation using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .

- Results or Outcomes : High yields in arylated heteroarenes were obtained using this method .

Safety And Hazards

特性

IUPAC Name |

2-bromo-1-(2-fluoro-3-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-8-4-2-3-6(9(8)11)7(12)5-10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPWSRBBALVFAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2-fluoro-3-methoxyphenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)

![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)